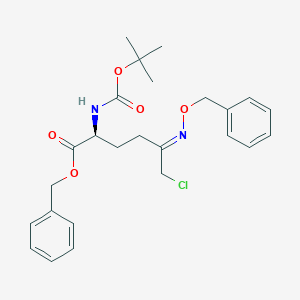
Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate
説明
Synthesis Analysis
The synthesis of benzoxazoles, such as LiBOC, often involves the use of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of LiBOC can be represented by the Inchi Code: 1S/C11H9NO3.Li/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 . It is a bicyclic planar molecule .Chemical Reactions Analysis
Oxazole compounds, including LiBOC, are known for their broad substrate scope and functionalization . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The synthesis of 2,5-disubstituted oxazoles can be achieved from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
LiBOC is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Coordination Chemistry
Lithium carboxylates play a crucial role in the synthesis and structural characterization of complex organic molecules and polymers. The reactivity of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol demonstrates the versatility of lithium carboxylates in synthesizing benzimidazoles and benzothiazoles under specific conditions (Filyakova et al., 2010). Furthermore, the formation of lead(II) coordinated polymers from asymmetric azoles carboxylate ligands showcases the potential of lithium carboxylates in generating materials with unique structural and photoluminescent properties (Li et al., 2021).
Materials Science and Electrochemistry
In the realm of materials science, lithium carboxylates have been explored for their potential as electrode materials in lithium-ion batteries. The study of dilithium benzenedipropiolate, for instance, reveals its high specific capacity and suggests the material's capability for reversible lithiation, making it a candidate for negative electrode materials (Renault et al., 2016). This research underscores the importance of lithium carboxylates in advancing battery technology.
Structural and Luminescence Studies
Lithium carboxylates are also integral to the synthesis of coordination polymers and frameworks, which are of interest for their structural properties and potential applications in gas storage, separation, and catalysis. The synthesis and structural characterization of lithium carboxylate frameworks reveal insights into the design of porous materials with applications ranging from catalysis to gas storage (Aliev et al., 2014). Guest-dependent photoluminescence studies on these frameworks further expand their potential applications in sensing and photonic devices.
Safety and Hazards
将来の方向性
Oxazole-based molecules, including LiBOC, are becoming a significant heterocyclic nucleus in medicinal chemistry due to their broad biological activities . They are valuable for drug discovery and synthesis . Therefore, the future direction would likely involve further exploration of its potential applications in medicinal chemistry and drug discovery .
特性
IUPAC Name |
lithium;5-benzyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.Li/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQIOVFMMIKFOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate | |
CAS RN |
1803585-61-6 | |
| Record name | lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)








![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)


